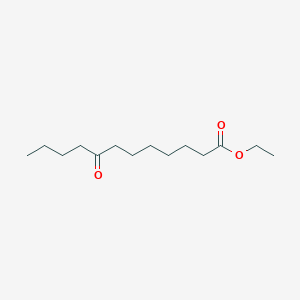

Ethyl 8-oxododecanoate

Description

Ethyl 8-oxododecanoate is an ethyl ester derivative of dodecanoic acid (lauric acid) featuring a ketone functional group at the 8th carbon of the alkyl chain. Such esters are typically synthesized via esterification or oxidation reactions and find applications in organic synthesis, flavor/fragrance industries, and as intermediates in pharmaceutical research.

Properties

IUPAC Name |

ethyl 8-oxododecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-3-5-10-13(15)11-8-6-7-9-12-14(16)17-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPJRQYMPYHMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539348 | |

| Record name | Ethyl 8-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97037-83-7 | |

| Record name | Ethyl 8-oxododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8-oxododecanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 7-chloro-7-formylheptanoate with manganese and butyliodo . Another method involves the nickel-catalyzed synthesis of ketones from alkyl halides and acid chlorides . The reaction typically requires a four-necked reactor, nickel (II) chloride ethylene glycol dimethyl ether complex, 4,4’-di-tert-butyl-2,2’-dipyridyl, manganese powder, and anhydrous N,N-dimethylacetamide. The reaction mixture is stirred under nitrogen flow and cooled to specific temperatures to achieve the desired product .

Industrial Production Methods: Industrial production methods for ethyl 8-oxododecanoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-oxododecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both ester and ketone functional groups allows it to participate in a wide range of reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize ethyl 8-oxododecanoate, leading to the formation of carboxylic acids or other oxidized products.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 8-oxododecanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Ethyl 8-oxododecanoate is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 8-oxododecanoate involves its interaction with specific molecular targets and pathways. The ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Ethyl 8-oxododecanoate shares a core ester-ketone framework with several analogues, but substituents and chain lengths significantly alter physicochemical properties and reactivity. Below is a comparative analysis using data from structurally related compounds:

Table 1: Key Structural and Molecular Comparisons

*Hypothetical data based on structural extrapolation.

Physicochemical and Reactivity Trends

Chain Length and Branching

- Ethyl 8-oxododecanoate’s linear C12 chain confers higher lipophilicity compared to shorter-chain analogues like Ethyl 8-cyano-2-oxooctanoate (C8 chain) . Longer chains typically reduce solubility in polar solvents but enhance stability in nonpolar matrices.

- Branched derivatives (e.g., Ethyl 9-Methyl-8-oxodecanoate ) exhibit lower melting points due to disrupted crystal packing, favoring liquid-phase applications.

Functional Group Impact

- Iodo Substituents: Ethyl 18-iodooctadecanoate’s iodine atom introduces steric bulk and polarizability, making it prone to halogen-exchange or elimination reactions .

- Electron-Withdrawing Groups: The cyano group in Ethyl 8-cyano-2-oxooctanoate increases electrophilicity, facilitating nucleophilic additions (e.g., hydrolysis to carboxylic acids) .

Ketone Position

- The oxo group at C8 in Ethyl 8-oxododecanoate may influence regioselectivity in reduction or condensation reactions compared to analogues with oxo groups at other positions (e.g., C2 in Ethyl 8-cyano-2-oxooctanoate ).

Biological Activity

Ethyl 8-oxododecanoate, also known as ethyl 8-oxo-dodecanoate, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of ethyl 8-oxododecanoate, including its chemical properties, synthesis, and relevant studies that highlight its effects in biological systems.

Ethyl 8-oxododecanoate has the molecular formula and a molecular weight of approximately 242.35 g/mol. It is characterized by the presence of an oxo group at the 8-position of the dodecanoate chain, which contributes to its reactivity and biological activity. The compound is typically synthesized through esterification reactions involving dodecanoic acid derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O₃ |

| Molecular Weight | 242.35 g/mol |

| CAS Number | 97037-83-7 |

| Physical State | Liquid |

Synthesis

The synthesis of ethyl 8-oxododecanoate can be achieved through various organic reactions. One common method involves the reaction of dodecanoic acid with ethyl alcohol in the presence of an acid catalyst. This process can be optimized to yield high purity and yield of the desired ester.

Antimicrobial Properties

Research has indicated that ethyl 8-oxododecanoate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Candida albicans , a common yeast pathogen, where it was noted to inhibit growth at specific concentrations. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods, showing significant antifungal properties.

Cytotoxic Effects

In addition to its antimicrobial properties, ethyl 8-oxododecanoate has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in certain cancer cell types, suggesting potential applications in cancer therapy. The mechanism appears to involve oxidative stress pathways and mitochondrial dysfunction.

Case Studies

- Antifungal Activity : A study reported that ethyl 8-oxododecanoate had an MIC against C. albicans at concentrations ranging from 50 to 100 μg/mL, indicating its potential as an antifungal agent in therapeutic applications .

- Cytotoxicity in Cancer Cells : In a controlled experiment involving human cancer cell lines, treatment with ethyl 8-oxododecanoate resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 100 μM .

The biological activity of ethyl 8-oxododecanoate is thought to stem from its ability to interact with cellular membranes and influence metabolic pathways. Its oxo group may facilitate redox reactions leading to increased reactive oxygen species (ROS), which can trigger apoptosis in susceptible cells.

Q & A

What are the established synthetic routes for Ethyl 8-oxododecanoate, and how do reaction conditions influence yield?

Basic

Ethyl 8-oxododecanoate is typically synthesized via esterification or transesterification reactions. Key factors affecting yield include reactant concentrations, catalyst type (e.g., lipases like Novozym® 435), and solvent systems. For instance, kinetic studies using factorial designs (e.g., varying DHA/EPA and ethyl acetate concentrations) demonstrate that enzyme activity and substrate molar ratios significantly impact production rates . Reproducibility requires strict control of temperature, pH, and purification protocols (e.g., column chromatography) .

What spectroscopic methods are used to characterize Ethyl 8-oxododecanoate, and how are data interpreted?

Basic

Characterization relies on GC-MS for purity analysis (retention time and mass fragmentation patterns) and NMR (¹H and ¹³C) for structural elucidation. For example, GC-MS analysis of ethyl acetate extracts can identify carbonyl and ester functional groups, while NMR data resolve proton environments (e.g., methylene groups adjacent to the ketone moiety) . Data interpretation requires calibration against reference spectra and statistical validation of peak assignments .

How can researchers optimize the enzymatic synthesis of Ethyl 8-oxododecanoate using kinetic data?

Advanced

Optimization involves Design of Experiments (DoE) to model reaction kinetics. A factorial design (e.g., two-factor studies with enzyme concentration and substrate ratios) identifies synergistic effects. For example, doubling ethyl acetate concentration (from 220 mM to 400 mM) may increase production rates by 4.8-fold, but enzyme saturation limits further gains . Nonlinear regression analysis (e.g., Michaelis-Menten models) quantifies catalytic efficiency, while ANOVA evaluates significance of variables .

How should researchers address contradictions in published data on Ethyl 8-oxododecanoate’s physicochemical properties?

Advanced

Contradictions often arise from methodological variability (e.g., solvent polarity in solubility measurements). Resolve discrepancies by:

- Cross-validating methods : Compare HPLC purity data with GC-MS results .

- Evaluating source reliability : Prioritize peer-reviewed studies over supplier datasheets, using tools like IUCLID for hazard classification consistency .

- Statistical meta-analysis : Pool data from multiple studies to identify outliers and systematic errors .

What safety protocols are essential when handling Ethyl 8-oxododecanoate?

Basic

Follow GHS guidelines : Use PPE (gloves, goggles) to prevent skin/eye contact. Ensure ventilation to avoid inhalation of vapors. Storage conditions (e.g., inert atmosphere, -20°C) should align with stability data from safety sheets . Spill management requires neutralization with non-reactive absorbents (e.g., vermiculite) .

How to design experiments to study Ethyl 8-oxododecanoate’s bioactivity while controlling variables?

Advanced

Use controlled-variable designs :

- Negative/positive controls : Compare with structurally similar esters (e.g., ethyl decanoate) .

- Blocking : Group experiments by batch to isolate instrument variability.

- Dose-response studies : Test logarithmic concentration ranges (1 nM–100 µM) to identify EC₅₀ values. Statistical power analysis ensures sample sizes are sufficient to detect effects (α=0.05, β=0.2) .

How to ensure reproducibility in synthesizing Ethyl 8-oxododecanoate across different labs?

Basic

Document detailed protocols with exact molar ratios, catalyst loadings, and purification steps (e.g., distillation under reduced pressure). Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Calibrate equipment (e.g., pH meters, balances) using certified standards .

How can chemometric methods enhance analysis of Ethyl 8-oxododecanoate’s reactivity data?

Advanced

Apply multivariate analysis :

- Principal Component Analysis (PCA) : Reduces dimensionality in spectral data (e.g., FTIR) to identify dominant functional groups.

- Partial Least Squares (PLS) regression : Correlates reaction variables (e.g., temperature, catalyst) with yield outcomes .

- Cluster analysis : Groups similar reaction conditions to optimize parameters .

What are the best practices for documenting Ethyl 8-oxododecanoate research?

Basic

Follow IUPAC guidelines :

- Data tables : Include raw and processed data with standard deviations (e.g., enzyme activity ± SEM) .

- Citations : Use tools like EndNote to format references (e.g., ACS style) and avoid plagiarism .

- Appendices : Provide spectra, chromatograms, and calibration curves .

How to integrate computational modeling with experimental data for Ethyl 8-oxododecanoate?

Advanced

Combine molecular dynamics (MD) simulations with wet-lab

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.